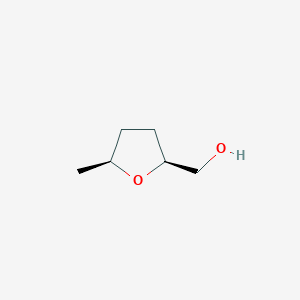

cis-(5-Methyltetrahydrofuran-2-yl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis The synthesis of cis-fused hexahydro-1H-furo[3,4-c]pyran derivatives via the Prins cyclization indicates the capability of generating complex structures with high selectivity under mild conditions, showcasing the diverse synthetic routes available for creating molecules similar to cis-(5-Methyltetrahydrofuran-2-yl)methanol (Reddy et al., 2012). Additionally, the diastereoselective synthesis of cis-2,5-disubstituted-3-methylenetetrahydrofurans through Pd(0)-catalyzed cyclization highlights another method of constructing related molecular frameworks (Williams & Meyer, 1999).

Molecular Structure Analysis Research on the molecular structures, such as the study on the crystal structures of cis-bis[1-(2-thienyl)-4,4,4-trifluoro-1,3-butanedionato]-bis(methanol) Co(II) and Zn(II), reveals the geometric arrangements that can influence the properties and reactivity of molecules similar to this compound (Pretorius & Boeyens, 1978).

Chemical Reactions and Properties The reactivity of molecules similar to this compound can be studied through their involvement in various chemical reactions, such as the reaction of methanol with hydriodic acid in the CIS process, which provides insights into their functional group transformations and potential applications (Onuki et al., 1990).

Physical Properties Analysis The analysis of physical properties, like the dipole moments of cis and trans isomers of related compounds, can offer valuable information about the polarity, solubility, and environmental behavior of molecules similar to this compound (DeYonker et al., 2016).

Chemical Properties Analysis Understanding the chemical properties involves examining the reactions and stability of molecules under different conditions. Studies like the oxymercuration-demercuration reaction of certain unsaturated fatty esters provide insights into the reactivity and transformation possibilities of structures akin to this compound (Lam & Jie, 1976).

Scientific Research Applications

Synthesis and Chemical Properties

Prins Cyclization : cis-(5-Methyltetrahydrofuran-2-yl)methanol is used in the Prins cyclization process to synthesize novel series of cis-fused hexahydro-1H-furo[3,4-c]pyran derivatives. This process is facilitated by certain reagents like InCl3 and provides high selectivity and good yields (Reddy et al., 2012).

Catalysis in Oxidative Cyclization : The compound is implicated in the catalysis of oxidative cyclization of alkenols by tert-butyl hydroperoxide. This reaction yields 2,5-cis-derivatives of 2-(tetrahydrofuran-2-yl)-2-propanol and tetrahydropyran-3-ols among other products, showcasing its role in complex organic reactions (Dönges et al., 2014).

Synthesis of Dihydro-1H-imidazoles : The molecule is involved in the formation of cis-2,4,5-triaryl-4,5-dihydro-1H-imidazoles from aryl aldehydes, indicating its versatility in synthesizing a range of organic compounds with potential applications in various fields like pharmaceuticals and material sciences (Fernandes et al., 2007).

Role in Photochemical Studies : this compound is used in photochemical studies involving ligand exchange reactions in methanol. This process demonstrates the compound's potential in light-induced chemical transformations, an area of great interest in green chemistry and sustainable processes (Eskelinen et al., 2002).

Biomass-Derived Solvent Applications : The compound is also noted in studies related to biomass-derived solvents like 2-Methyltetrahydrofuran (MeTHF). It highlights the potential of this compound in promoting sustainable and greener biocatalytic processes, an increasingly important area in modern chemistry (Gao et al., 2012).

properties

IUPAC Name |

[(2S,5S)-5-methyloxolan-2-yl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-5-2-3-6(4-7)8-5/h5-7H,2-4H2,1H3/t5-,6-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCZHHBOJPSQUNS-WDSKDSINSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(O1)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@H](O1)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16015-08-0 |

Source

|

| Record name | 2-Furanmethanol, tetrahydro-5-methyl-, cis- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16015-08-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rac-[(2R,5R)-5-methyloxolan-2-yl]methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.